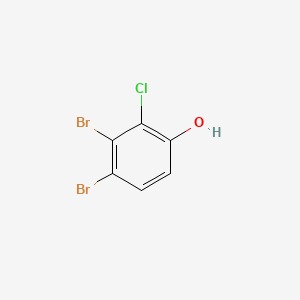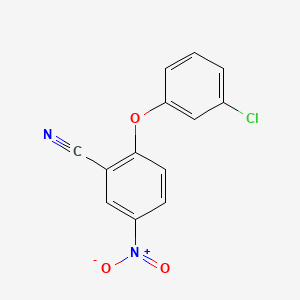
Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorphenoxy)-5-nitrobenzonitril: ist eine organische Verbindung, die zur Klasse der aromatischen Nitrile gehört. Sie zeichnet sich durch das Vorhandensein eines Benzonitrilkerns aus, der mit einer 3-Chlorphenoxygruppe und einer Nitrogruppe an den Positionen 2 bzw. 5 substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(3-Chlorphenoxy)-5-nitrobenzonitril erfolgt typischerweise über eine nukleophile aromatische Substitutionsreaktion. Ein gängiges Verfahren ist die Reaktion von 2,5-Dinitrobenzonitril mit 3-Chlorphenol in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um den Substitutionsprozess zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus können Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden, um die gewünschte Verbindung mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen: 2-(3-Chlorphenoxy)-5-nitrobenzonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder mit chemischen Reduktionsmitteln wie Zinn(II)-chlorid zu einer Aminogruppe reduziert werden.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden. Beispielsweise kann die Reaktion mit Natriummethanolat die Chlorgruppe durch eine Methoxygruppe ersetzen.
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Phenoxygruppe, mit Oxidationsmitteln wie Kaliumpermanganat unterliegen.
Häufige Reagenzien und Bedingungen:
Reduktion: Wasserstoffgas, Palladiumkatalysator, Zinn(II)-chlorid.
Substitution: Natriummethanolat, Kaliumcarbonat.
Oxidation: Kaliumpermanganat, Chromtrioxid.
Hauptprodukte, die gebildet werden:
Reduktion: 2-(3-Aminophenoxy)-5-nitrobenzonitril.
Substitution: 2-(3-Methoxyphenoxy)-5-nitrobenzonitril.
Oxidation: Verschiedene oxidierte Derivate, abhängig von den jeweiligen Bedingungen.
Wissenschaftliche Forschungsanwendungen
Chemie: 2-(3-Chlorphenoxy)-5-nitrobenzonitril wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Seine Reaktivität macht es zu einem wertvollen Baustein in der organischen Synthese.
Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen von Nitril- und Nitrogruppen auf biologische Systeme zu untersuchen. Sie kann auch als Vorläufer für die Synthese biologisch aktiver Moleküle dienen.
Industrie: Im industriellen Bereich kann 2-(3-Chlorphenoxy)-5-nitrobenzonitril zur Herstellung von Farbstoffen, Agrochemikalien und anderen Spezialchemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Chlorphenoxy)-5-nitrobenzonitril hängt von seiner jeweiligen Anwendung ab. Im Allgemeinen kann die Verbindung über ihre Nitril- und Nitrogruppen mit molekularen Zielstrukturen interagieren. Diese funktionellen Gruppen können an verschiedenen chemischen Reaktionen teilnehmen, was zur Bildung reaktiver Zwischenprodukte führt, die mit biologischen Molekülen oder anderen chemischen Einheiten interagieren können.
Wirkmechanismus
The mechanism of action of benzonitrile, 2-(3-chlorophenoxy)-5-nitro- depends on its specific application. In general, the compound may interact with molecular targets through its nitrile and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical entities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
2-(4-Chlorphenoxy)benzonitril: Ähnliche Struktur, aber mit der Chlorgruppe an Position 4 statt an Position 3.
2-(3-Methoxyphenoxy)benzonitril: Ähnliche Struktur mit einer Methoxygruppe anstelle einer Chlorgruppe.
2-(3-Aminophenoxy)benzonitril: Ähnliche Struktur mit einer Aminogruppe anstelle einer Nitrogruppe.
Einzigartigkeit: 2-(3-Chlorphenoxy)-5-nitrobenzonitril ist durch das Vorhandensein sowohl einer Chlor- als auch einer Nitrogruppe einzigartig, die eine einzigartige chemische Reaktivität und potenzielle Anwendungen verleiht. Die Kombination dieser funktionellen Gruppen ermöglicht eine Vielzahl chemischer Umwandlungen und Interaktionen, was es zu einer vielseitigen Verbindung in verschiedenen Bereichen der Forschung und Industrie macht.
Eigenschaften
CAS-Nummer |
99902-76-8 |
|---|---|
Molekularformel |
C13H7ClN2O3 |
Molekulargewicht |
274.66 g/mol |
IUPAC-Name |
2-(3-chlorophenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H7ClN2O3/c14-10-2-1-3-12(7-10)19-13-5-4-11(16(17)18)6-9(13)8-15/h1-7H |
InChI-Schlüssel |
SHTFCCSZQQZEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)

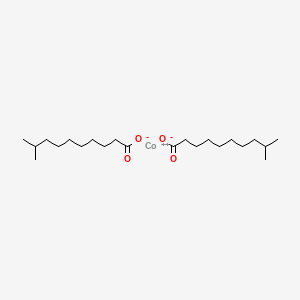

![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)

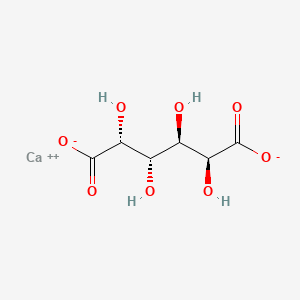
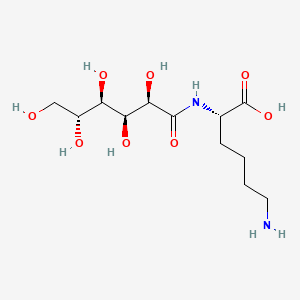
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)
